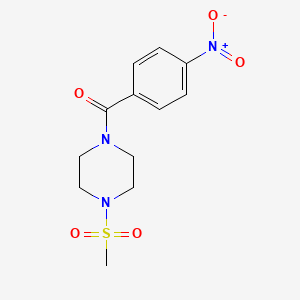
N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide, also known as DPT, is a synthetic compound that belongs to the class of thioamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide involves the inhibition of the dopamine and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft. By inhibiting the reuptake of dopamine and norepinephrine, N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and activation of downstream signaling pathways.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide has been shown to produce a range of biochemical and physiological effects, including increased locomotor activity, enhanced cognitive function, and improved mood. It has also been shown to increase the release of dopamine and norepinephrine in the brain, leading to enhanced neurotransmission and activation of downstream signaling pathways.
実験室実験の利点と制限
One of the main advantages of N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide is its selectivity for dopamine and norepinephrine transporters, which allows for the selective modulation of these neurotransmitter systems in the brain. However, N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide also has some limitations, such as its relatively short duration of action and potential toxicity at high doses.
将来の方向性
There are several future directions for the study of N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide in scientific research. One area of interest is the development of more selective and potent N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide analogs that can be used to study the function of specific neurotransmitter systems in the brain. Another area of interest is the investigation of the potential therapeutic applications of N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide in the treatment of various psychiatric and neurological disorders, such as depression, anxiety, and ADHD. Finally, the development of new methods for the synthesis and purification of N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide could lead to improved yields and purity, making it a more valuable tool for scientific research.
合成法
N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide can be synthesized by reacting 2,4-dimethoxybenzaldehyde with morpholine and carbon disulfide in the presence of a base such as potassium hydroxide. The resulting product is then treated with hydrogen peroxide to yield N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide. The purity of the final product can be improved by recrystallization.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide has been widely used in scientific research as a tool to study the function of various neurotransmitter systems in the brain. It has been shown to selectively inhibit the reuptake of dopamine and norepinephrine, two important neurotransmitters involved in mood regulation and attention. This property makes N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide a valuable tool to study the role of these neurotransmitters in various physiological and pathological conditions, such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-16-10-3-4-11(12(9-10)17-2)14-13(19)15-5-7-18-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCBJMMGDXVFAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)N2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(3-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}nicotinamide](/img/structure/B5747562.png)

![N-(4-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5747566.png)
![1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B5747576.png)

![N-cyclohexyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5747594.png)

![1-[(5-bromo-2-thienyl)sulfonyl]azepane](/img/structure/B5747609.png)

![N-[4-(dimethylamino)phenyl]-2-methoxyacetamide](/img/structure/B5747618.png)

![1-[2-(ethylthio)benzoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5747634.png)

![6-[(2-chlorobenzyl)thio]-7H-purine](/img/structure/B5747646.png)